Tetramethyl 6'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoxazole and quinoline derivatives, followed by their coupling through a series of reactions involving sulfur-containing reagents and acylation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups, potentially leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- 2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)]
Uniqueness
Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C34H30N2O10S4 |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H30N2O10S4/c1-16-12-13-19-17(14-16)22-27(33(2,3)36(19)21(37)15-47-32-35-18-10-8-9-11-20(18)46-32)48-24(29(39)43-5)23(28(38)42-4)34(22)49-25(30(40)44-6)26(50-34)31(41)45-7/h8-14H,15H2,1-7H3 |
InChI Key |
KRUSRVHPYHPYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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